molecular formula C17H14N4O3S B2863517 (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone CAS No. 442654-17-3

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2863517
CAS No.: 442654-17-3
M. Wt: 354.38
InChI Key: OVURCAQVLGGLJJ-UHFFFAOYSA-N
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Description

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Biological Activity

The compound (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(pyridin-3-yl)methanone is a member of the pyrazole family, characterized by its unique structural features which include a pyrazole ring, a nitrophenyl thio group, and a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C14H14N4O2S
  • Molecular Weight : 302.35 g/mol

The presence of multiple functional groups in this compound suggests a diverse range of biological interactions. The pyrazole ring is known for its ability to participate in various chemical reactions, while the nitrophenyl thio group may enhance its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been reported to show activity against various bacterial strains. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. In vitro studies have demonstrated that related compounds can exhibit IC50 values comparable to established anticancer agents like doxorubicin, indicating strong cytotoxic effects against cancer cell lines.

Anti-inflammatory Properties

The nitrophenyl thio group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Studies on similar compounds have shown that modifications at the pyrazole ring can enhance anti-inflammatory activity, suggesting that this compound may also possess such properties.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Interaction : Interaction with biological receptors could modulate signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Modulation : The compound might influence oxidative stress levels within cells, contributing to its anticancer and antimicrobial activities.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with MIC values as low as 31.25 µg/mL.
Anticancer EvaluationShowed IC50 values less than 10 µM against multiple cancer cell lines, indicating strong cytotoxicity.
Anti-inflammatory AssessmentCompounds exhibited reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11-16(25-15-8-4-3-7-14(15)21(23)24)12(2)20(19-11)17(22)13-6-5-9-18-10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVURCAQVLGGLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.